4-(4-Bromophenyl)-1,2,3-thiadiazole

説明

Significance of 1,2,3-Thiadiazoles in Organic Synthesis and Medicinal Chemistry

The 1,2,3-thiadiazole (B1210528) ring is a prominent structural motif in medicinal and pharmaceutical chemistry. mdpi.comencyclopedia.pubresearchgate.net Its derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, and anticancer properties. mdpi.comresearchgate.netresearchgate.netmdpi.com This wide range of activities makes them attractive targets for the development of new therapeutic agents. mdpi.comresearchgate.net In organic synthesis, 1,2,3-thiadiazoles serve as versatile intermediates for the creation of other complex molecules. isres.orgresearchgate.net

Overview of Brominated Organic Compounds in Synthetic Strategies

Brominated organic compounds are crucial in organic synthesis. researchgate.net The presence of a bromine atom in a molecule can significantly influence its reactivity, making it a valuable functional group for various chemical transformations. researchgate.netacs.org Bromo-organic compounds are often used as precursors in cross-coupling reactions, nucleophilic substitutions, and the formation of Grignard reagents, which are fundamental processes in the construction of pharmaceuticals and agrochemicals. researchgate.net Furthermore, the introduction of bromine into a molecule can enhance its biological activity. ump.edu.pl

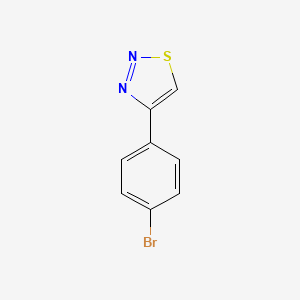

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-bromophenyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOTVRPRHVJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961173 | |

| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40753-13-7 | |

| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40753-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole, 4-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040753137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Bromophenyl 1,2,3 Thiadiazole

Historical Development of Thiadiazole Synthesis Relevant to the Compound

The synthesis of 1,2,3-thiadiazoles has a rich history, with several named reactions forming the bedrock of modern synthetic approaches. These foundational methods, while sometimes harsh by modern standards, established the fundamental principles of constructing the thiadiazole ring.

The Hurd-Mori synthesis , first reported in 1955, is a cornerstone in 1,2,3-thiadiazole (B1210528) chemistry. nih.gov This reaction involves the cyclization of hydrazones, typically derived from ketones with an α-methylene group, using thionyl chloride. mdpi.comnih.gov This method has been widely applied and adapted for the synthesis of various substituted 1,2,3-thiadiazoles.

Another classical approach is the Pechmann synthesis , which involves the [3+2] cycloaddition of diazoalkanes with thiocarbonyl compounds. This method provides a direct route to the thiadiazole ring system.

The Wolff synthesis represents a third key historical method, proceeding through the heterocyclization of α-diazo thiocarbonyl compounds. These early methods, while historically significant, often required the use of hazardous reagents and were limited in their substrate scope. Over time, modifications and new catalytic systems have been developed to improve the efficiency, safety, and applicability of these reactions.

Classical Approaches to 1,2,3-Thiadiazole Ring Formation

The formation of the 1,2,3-thiadiazole ring is the crucial step in the synthesis of the target compound. Classical approaches primarily rely on diazo transfer reactions and cycloaddition reactions.

Diazo Transfer Reactions in Thiadiazole Synthesis

Diazo transfer reactions are a common method for introducing a diazo group, which is a key intermediate in many 1,2,3-thiadiazole syntheses. This often involves the reaction of a compound with an active methylene group with a diazo transfer agent, such as a sulfonyl azide. The resulting diazo compound can then undergo cyclization to form the thiadiazole ring. A high-yield, solvent-base-controlled, and transition-metal-free synthesis of 4,5-functionalized 1,2,3-thiadiazoles from 2-cyanothioacetamides and sulfonyl azides has been described, where the 2-cyanothioacetamides act as C-C-S building blocks to produce 5-amino-4-cyano-1,2,3-thiadiazoles. nih.gov

Cycloaddition Reactions in the Formation of Thiadiazole Ring Systems

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like 1,2,3-thiadiazoles. In this context, a thiocarbonyl compound can react with a diazoalkane to form a 2,5-dihydro-1,3,4-thiadiazole intermediate, which can then rearrange to the more stable 1,2,3-thiadiazole.

Specific Synthetic Pathways to 4-(4-Bromophenyl)-1,2,3-thiadiazole

The synthesis of the target compound, this compound, can be achieved by either introducing the bromo-substituted phenyl group onto a pre-formed thiadiazole ring or by constructing the thiadiazole ring from a precursor already containing the 4-bromophenyl moiety.

Strategies Involving Bromination of Phenyl Precursors

One viable strategy is the direct bromination of a 4-phenyl-1,2,3-thiadiazole precursor. This approach benefits from the commercial availability of 4-phenyl-1,2,3-thiadiazole. The bromination of aromatic rings is a well-established transformation in organic synthesis. For instance, the bromination of a fused benzothiadiazole system has been successfully demonstrated, suggesting the feasibility of this approach for the target molecule.

Another approach involves starting with a brominated phenyl precursor and building the thiadiazole ring onto it. A highly probable and direct route is the Hurd-Mori reaction starting from 4-bromoacetophenone. The ketone is first converted to its corresponding hydrazone, such as a semicarbazone or a tosylhydrazone, which is then cyclized with thionyl chloride. encyclopedia.pub The reaction of para-substituted acetophenone semicarbazones with thionyl chloride to yield 4-aryl-1,2,3-thiadiazoles has been studied and provides strong evidence for the viability of this pathway. encyclopedia.pub

A more recent and efficient method involves a one-pot reaction of an aryl ketone, such as 4-bromoacetophenone, with tosylhydrazide and elemental sulfur, catalyzed by iodine in DMSO, to afford the corresponding 4-aryl-1,2,3-thiadiazole. researchgate.net

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Aryl Ketone | Tosylhydrazide, S₈, I₂, DMSO | 4-Aryl-1,2,3-thiadiazole | Not specified | researchgate.net |

| p-Substituted Acetophenone Semicarbazone | SOCl₂ | 4-Aryl-1,2,3-thiadiazole | Not specified | encyclopedia.pub |

Coupling Reactions for Phenyl-Thiadiazole Linkage

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds and can be employed to connect the 4-bromophenyl group to the 1,2,3-thiadiazole core.

The Suzuki coupling is a widely used method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. mdpi.comnih.govorganic-chemistry.orgsemanticscholar.orgmdpi.com For the synthesis of this compound, this could involve the coupling of a 4-bromo-1,2,3-thiadiazole with 4-bromophenylboronic acid or the coupling of 4-(1,2,3-thiadiazolyl)boronic acid with a 1,4-dibromobenzene derivative. The Suzuki coupling has been successfully used in the synthesis of various substituted thiadiazoles. mdpi.comnih.gov

The Negishi coupling is another valuable cross-coupling reaction that utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgcore.ac.uknih.gov This reaction offers an alternative to the Suzuki coupling and has been applied in the synthesis of complex molecules containing heterocyclic rings.

These coupling reactions provide a versatile approach to the target molecule, allowing for the late-stage introduction of the aryl group, which can be advantageous for creating a library of analogs for structure-activity relationship studies.

| Coupling Reaction | Aryl Source | Thiadiazole Source | Catalyst | Product | Reference |

| Suzuki Coupling | Arylboronic Acid | Halogenated Thiadiazole | Palladium Complex | Aryl-substituted Thiadiazole | mdpi.comnih.govorganic-chemistry.orgsemanticscholar.orgmdpi.com |

| Negishi Coupling | Organozinc Reagent | Halogenated Thiadiazole | Palladium or Nickel Complex | Aryl-substituted Thiadiazole | wikipedia.orgcore.ac.uknih.gov |

Multi-Step Synthesis from Readily Available Starting Materials

The most established and versatile route for the synthesis of this compound is a multi-step process that commonly employs the Hurd-Mori reaction in the key cyclization step. wikipedia.orglookchem.com This pathway begins with readily available starting materials, typically a ketone bearing the desired aryl group.

The synthesis commences with 4'-bromoacetophenone, which is reacted with a hydrazine derivative to form a hydrazone. Common reagents for this transformation include semicarbazide hydrochloride or, more frequently, p-toluenesulfonyl hydrazide (tosylhydrazide). researchgate.netisres.orgresearchgate.net The reaction with tosylhydrazide yields the corresponding N-tosylhydrazone, 1-(4-bromophenyl)ethan-1-one-N-tosylhydrazone. These hydrazones are often stable, crystalline solids that can be easily purified. isres.org

The crucial step is the cyclization of the hydrazone intermediate. In the classic Hurd-Mori synthesis, the α-methylene group of the hydrazone is activated, and the 1,2,3-thiadiazole ring is formed by reacting the hydrazone with thionyl chloride (SOCl₂). wikipedia.orgresearchgate.netacs.org This reaction proceeds through a mechanism involving the formation of the five-membered ring with the incorporation of a sulfur atom from the thionyl chloride and subsequent elimination to yield the aromatic thiadiazole ring. lookchem.comresearchgate.net

General Synthetic Scheme:

Hydrazone Formation: 4'-bromoacetophenone reacts with p-toluenesulfonyl hydrazide to form the N-tosylhydrazone.

Cyclization (Hurd-Mori Reaction): The resulting N-tosylhydrazone is treated with excess thionyl chloride to yield this compound. researchgate.net

This multi-step approach is highly adaptable for creating a variety of 4-aryl-1,2,3-thiadiazoles by simply changing the starting aryl ketone. isres.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent research has focused on refining the synthesis of aryl-thiadiazoles to improve yields, reduce reaction times, and minimize environmental impact. These advanced methods often build upon the fundamental principles of the Hurd-Mori reaction but introduce novel catalysts and energy sources.

Catalytic Methods in the Synthesis of Aryl-Thiadiazoles

Catalytic approaches offer significant advantages by providing milder reaction conditions and often avoiding the use of stoichiometric, corrosive reagents like thionyl chloride. For the synthesis of 4-aryl-1,2,3-thiadiazoles, several catalytic systems have been developed, primarily utilizing N-tosylhydrazones as the key precursor.

A prominent method involves the reaction of N-tosylhydrazones with elemental sulfur in the presence of a catalyst. researchgate.netmdpi.com One effective system uses iodine (I₂) as a catalyst in dimethyl sulfoxide (DMSO), where DMSO serves as both a solvent and a co-oxidant to regenerate the active iodine catalyst. researchgate.net Another highly practical, metal-free method employs tetrabutylammonium iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and sulfur, which is presented as a significant improvement over the traditional Hurd-Mori protocol. mdpi.comorganic-chemistry.org These reactions are typically one-pot procedures, enhancing their operational simplicity. researchgate.net

Table 1: Comparison of Catalytic Methods for 4-Aryl-1,2,3-Thiadiazole Synthesis

| Catalyst | Sulfur Source | Key Features | Reference |

|---|---|---|---|

| Iodine (I₂) / DMSO | Elemental Sulfur (S₈) | One-pot, metal-free; DMSO acts as both solvent and oxidant. | researchgate.net |

| Tetrabutylammonium iodide (TBAI) | Elemental Sulfur (S₈) | Metal-free, operationally simple improvement on Hurd-Mori. | mdpi.comorganic-chemistry.org |

| I₂ / CuCl₂ | Potassium thiocyanate (KSCN) | One-pot, three-component reaction from ketones. | mdpi.com |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating. nih.gov The synthesis of 1,2,3-thiadiazole derivatives has benefited from this technology. mdpi.comnih.gov

Specifically, the Hurd-Mori cyclization and related multi-step syntheses can be efficiently conducted under microwave-assisted conditions. mdpi.comnih.gov For instance, the cyclization of a Schiff base with thionyl chloride to form a 1,2,3-thiadiazole-5-carboxylate scaffold was successfully performed using microwave heating. mdpi.com Reports indicate that reaction times can be reduced from hours to mere minutes, demonstrating a clear advantage of the microwave approach. nih.gov This rapid heating can be particularly beneficial for library synthesis where high-throughput is desired.

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch synthesis. This is especially valuable when dealing with hazardous reagents or highly exothermic reactions. nih.gov While specific literature on the flow synthesis of this compound is limited, the synthesis of related thiadiazole isomers has been successfully demonstrated in flow reactors. nih.govresearchgate.net

For example, a continuous flow process was developed for the synthesis and derivatization of 1,2,4-thiadiazoles, which allowed for the safe handling of a hazardous sulfenylchloride reagent and the production of gram quantities of the product. nih.gov This approach was extended to generate bromophenyl-substituted 1,2,4-thiadiazoles. nih.gov The principles of improved mixing, heat transfer, and safety inherent in flow chemistry are directly applicable to the synthesis of 1,2,3-thiadiazoles, suggesting a promising avenue for future development in producing compounds like this compound on a larger scale.

Solvent-Free and Reduced-Solvent Methodologies

In line with the principles of green chemistry, efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives or to eliminate them entirely. In the context of thiadiazole synthesis, several greener approaches have been reported.

One highly efficient method for producing 1,2,3-thiadiazoles involves the reaction of tosylhydrazones with ammonium thiocyanate in ethanol at room temperature. organic-chemistry.org Ethanol is considered a much greener solvent than chlorinated hydrocarbons often used in traditional protocols. The use of water as a solvent has also been explored for the synthesis of 1,2,4-thiadiazoles, using a molecular iodine catalyst. rsc.org Furthermore, ionic liquids have been employed as a reaction medium for the Hurd-Mori reaction, providing substituted 1,2,3-thiadiazoles in excellent yields under mild conditions. mdpi.com These methods represent a significant step towards more sustainable synthetic practices for this class of heterocyclic compounds.

Chemical Reactivity and Transformation of 4 4 Bromophenyl 1,2,3 Thiadiazole

Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is an aromatic heterocycle characterized by its high stability. thieme-connect.de However, the presence of two adjacent nitrogen atoms and a sulfur atom renders the ring electron-deficient, which significantly influences its reactivity profile. nih.govchemicalbook.comnih.gov

Electrophilic Aromatic Substitution on the Thiadiazole Ring

The 1,2,3-thiadiazole ring system is generally resistant to electrophilic aromatic substitution. The electronegativity of the two nitrogen atoms leads to a low electron density on the ring's carbon atoms (C4 and C5). nih.govchemicalbook.com This inherent electron deficiency makes reactions such as nitration, sulfonation, and Friedel-Crafts acylation difficult to achieve on the unsubstituted thiadiazole ring. nih.gov While strongly activating substituents, such as an amino group, can facilitate electrophilic substitution at the C5 position, the 4-bromophenyl group at the C4 position is not sufficiently activating to promote such reactions on the thiadiazole core itself. nih.gov Electrophilic attack, if it occurs, is more likely to happen at a ring nitrogen atom (quaternization). chemicalbook.com

Nucleophilic Attack and Ring Opening Reactions

In contrast to its inertness towards electrophiles, the electron-deficient carbons of the 1,2,3-thiadiazole ring are susceptible to nucleophilic attack. nih.govchemicalbook.com The C5 position is identified as the most preferential site for nucleophilic substitution due to its lower electron density. chemicalbook.com

A significant reaction of 1,2,3-thiadiazoles, particularly those unsubstituted at the C5 position, is their cleavage when treated with strong bases. researchgate.net Reagents such as organolithium compounds (e.g., n-butyllithium), sodamide, or potassium t-butoxide can induce ring fission, which results in the evolution of nitrogen gas and the formation of an alkali-metal alkynethiolate intermediate. researchgate.net This reactive intermediate can then be trapped by various electrophiles, such as alkyl halides, to produce 1-alkynyl thioethers. researchgate.net This transformation provides a valuable synthetic route from 1,2,3-thiadiazoles to functionalized alkynes.

Thermal and Photochemical Transformations

1,2,3-Thiadiazoles undergo characteristic transformations upon exposure to heat or light. researchgate.net Photochemical decomposition is a well-studied process for this heterocyclic system. researchgate.net Upon UV irradiation, 1,2,3-thiadiazoles can extrude molecular nitrogen to form a highly reactive thiirene (B1235720) intermediate. researchgate.net This process is believed to occur via a rearrangement in the singlet excited state. researchgate.net Thiirenes are often transient and can undergo further reactions, such as dimerization, to form more stable products like 1,3-dithietanes and 1,3-dithioles. researchgate.net

Thermal decomposition can also lead to the loss of nitrogen and the formation of thioketenes, which are also highly reactive species that can participate in various subsequent reactions. The stability of the 1,2,3-thiadiazole ring is notable, with decomposition generally requiring temperatures above 200°C. thieme-connect.de

Reactivity of the Bromine Substituent

The bromine atom on the phenyl ring of 4-(4-Bromophenyl)-1,2,3-thiadiazole serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond in aryl bromides is a common and effective reaction site for forming new carbon-carbon bonds through palladium catalysis. This reactivity is well-retained in this compound, allowing for extensive derivatization.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, and is a powerful tool for creating biaryl structures. thieme-connect.comresearchgate.net The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. thieme-connect.commdpi.com The this compound moiety is stable under these conditions, enabling the synthesis of a wide array of derivatives where the bromine atom is replaced by various aryl or heteroaryl groups. researchgate.neted.ac.uknih.gov

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole (B14705607) | Various heteroaryl boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O/EtOH | thieme-connect.com |

| 4-Bromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netresearchgate.netthiadiazole) | Pinacolate esters | Not specified | Not specified | Not specified | researchgate.net |

| 2-(4-Bromophenyl)-N,N-dimethylquinazoline | Thiadiazole-boronic ester | Pd(dppf)Cl₂ | Na₂CO₃ | Not specified | researchgate.net |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | researchgate.net |

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) or diethylamine. libretexts.org This method allows for the direct introduction of an alkynyl functional group in place of the bromine atom, yielding arylalkyne derivatives. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orglibretexts.org

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, Et₂NH) | Amine or DMF | wikipedia.orglibretexts.org |

| 4-Bromoacetophenone | Phenylacetylene | (PPh₃)₂PdCl₂ | CuI | Et₃N | CH₃CN | researchgate.net |

| 2,4-Ditrifloylthiazole | Terminal Alkyne | Pd(dba)₂/P(fur)₃ | CuI | i-Pr₂NEt | DMF | nih.gov |

Heck Reaction: The Heck reaction creates a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmasterorganicchemistry.com This reaction typically results in the formation of a substituted alkene, with the aryl group from the bromide adding across the double bond and displacing a hydrogen atom. masterorganicchemistry.comnih.gov This provides a direct method for the alkenylation of the 4-bromophenyl ring system.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine-Substituted Phenyl Ring

Nucleophilic aromatic substitution (SNAr) on a simple aryl bromide is typically challenging due to the electron-rich nature of the benzene (B151609) ring. However, the reaction can be facilitated if the ring is substituted with one or more strong electron-withdrawing groups. The 1,2,3-thiadiazole ring is known to be electron-deficient. nih.gov This electron-withdrawing character can be transmitted to the attached phenyl ring, potentially activating it towards nucleophilic attack.

Studies on related systems, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netresearchgate.netthiadiazole), have shown that the bromine atoms can be displaced by nucleophiles like morpholine. researchgate.net This suggests that the fused thiadiazole system is sufficiently electron-withdrawing to enable the SNAr reaction. researchgate.net By extension, it is plausible that this compound could undergo SNAr reactions with strong nucleophiles (e.g., alkoxides, thiolates, or amines) under forcing conditions (high temperature, strong base), allowing for the direct replacement of the bromine atom.

Reductive Debromination Reactions

The carbon-bromine bond on the phenyl ring of this compound is a key site for chemical modification. Reductive debromination, the replacement of the bromine atom with a hydrogen atom, is a fundamental transformation that yields the parent compound, 4-phenyl-1,2,3-thiadiazole. While specific studies detailing the reductive debromination of this exact molecule are not prevalent in the literature, the reaction is a standard procedure for aryl bromides.

Generally, this transformation is achieved using various reducing agents. Common methods include catalytic hydrogenation, metal-based reductions (e.g., using zinc dust or tin compounds), or hydride reagents. For instance, the dehalogenation of aryl bromides is a known side reaction in some palladium-catalyzed coupling reactions, particularly under forcing conditions or in the absence of a suitable coupling partner. beilstein-journals.org Photocatalytic methods and systems like sodium borohydride (B1222165) in polar solvents have also been employed for the reductive dehalogenation of other complex brominated organic molecules. researchgate.netmdpi.com Given the stability of the 1,2,3-thiadiazole ring under many reductive conditions, it is anticipated that standard protocols for aryl bromide reduction would be applicable to convert this compound to its debrominated analog.

Reactivity of the Phenyl Moiety

The phenyl ring of this compound offers a platform for extensive modification, allowing for the synthesis of a diverse array of derivatives. The bromine atom is not merely a substituent but a functional handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Further Functionalization of the Phenyl Ring

The bromine atom on the phenyl ring is readily exploited in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors. Key examples include the Suzuki, Heck, and Buchwald-Hartwig reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, to form a new carbon-carbon bond. While direct examples for this compound are not explicitly detailed, the reactivity of structurally similar compounds provides a strong precedent. For example, 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole successfully undergoes Suzuki coupling with various boronic acids. thieme-connect.com The conditions for such transformations typically involve a palladium catalyst, a base, and a suitable solvent system.

| Aryl Boronic Acid | Catalyst | Base | Solvent System | Temperature | Yield |

|---|---|---|---|---|---|

| Thiophen-2-boronic acid | Pd(PPh3)4 | Cs2CO3 | Toluene/H2O/EtOH | 80 °C | 85% |

| Pyridine-4-boronic acid | Pd(PPh3)4 | Cs2CO3 | Toluene/H2O/EtOH | 80 °C | 78% |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Cs2CO3 | Toluene/H2O/EtOH | 80 °C | 83% |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.org It is a powerful method for introducing vinyl groups onto the phenyl ring. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org Efficient protocols have been developed for a wide range of aryl bromides, suggesting that this compound would be a viable substrate for such transformations. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction is exceptionally versatile, accommodating a wide range of primary and secondary amines and anilines. The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability of this method. wikipedia.org Applying this reaction to this compound would allow for the synthesis of a variety of N-aryl derivatives, which are common motifs in pharmacologically active compounds.

Electrophilic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on the phenyl ring of this compound is expected to be challenging. The 1,2,3-thiadiazole ring is a strong electron-withdrawing group, which significantly deactivates the attached phenyl ring towards electrophilic attack. This deactivating effect is compounded by the presence of the bromine atom, which is also a deactivating group (although ortho-, para-directing). Consequently, forcing conditions would likely be required to achieve any electrophilic substitution, which could lead to decomposition or unwanted side reactions. The literature does not provide ready examples of such reactions on this specific system, underscoring the difficulty of this transformation.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all starting materials, are highly valued for their efficiency and atom economy. While many MCRs exist for the synthesis of thiadiazole rings from acyclic precursors, the use of a pre-formed heterocycle like this compound as a substrate in an MCR is less common. mdpi.comresearchgate.net

Some studies have shown that functionalized 1,3,4-thiadiazoles can participate in MCRs. For example, 5-substituted phenyl-1,3,4-thiadiazol-2-amines have been used in a one-pot, three-component reaction to generate complex molecular hybrids. nih.gov Another study utilized a 1,3,4-thiadiazole (B1197879) carboxylic acid derivative in an Ugi four-component reaction. mdpi.com However, these examples involve the 1,3,4-isomer, often with an amine or carboxylic acid handle to facilitate reactivity. There are currently no prominent reports of this compound itself acting as a component in a multi-component reaction, likely due to the lack of a suitable functional group to initiate the reaction cascade under typical MCR conditions.

Spectroscopic Characterization and Structural Elucidation of 4 4 Bromophenyl 1,2,3 Thiadiazole

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(4-bromophenyl)-1,2,3-thiadiazole reveals distinct vibrational frequencies that are characteristic of its constituent thiadiazole ring and bromophenyl moiety.

Characteristic Vibrational Frequencies of the Thiadiazole Ring

The 1,2,3-thiadiazole (B1210528) ring exhibits several characteristic vibrational modes. The heterocyclic -C=N- stretching vibrations are typically observed as a strong and sharp band in the IR spectrum. For some thiadiazole derivatives, this band appears around 1630 cm⁻¹. nih.gov The C-S stretching within the thiadiazole ring gives rise to weaker intensity bands at lower frequencies, generally below 660 cm⁻¹. nih.gov In the case of substituted 1,3,4-thiadiazoles, the two carbon atoms of the ring show characteristic peaks in the 13C-NMR spectrum between 158.4 and 169.01 ppm. nih.govdergipark.org.tr

Vibrational Modes Associated with the Bromophenyl Moiety

The bromophenyl part of the molecule also presents distinct vibrational signals. Aromatic C-H stretching vibrations are typically found in the region of 3000-3100 cm⁻¹. For a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comscielo.brthiadiazole), IR spectral data shows a peak at 3083 cm⁻¹, which can be attributed to this C-H stretching. mdpi.com The C-Br stretching frequency is generally observed in the lower frequency "fingerprint" region of the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of thiadiazole derivatives typically displays absorption bands arising from π → π* and n → π* electronic transitions. scielo.br For instance, some 1,3,4-thiadiazole (B1197879) compounds exhibit two main absorption peaks. scielo.br In a study on 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comscielo.brthiadiazole), a UV-Vis absorption maximum was recorded at 240 nm in dichloromethane. mdpi.com Another related compound, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, which shares a similar structural motif, has a reported CAS Registry Number of 21510-43-0. nist.gov

Influence of Substituents on Electronic Spectra

The nature and position of substituents on the thiadiazole and phenyl rings can significantly influence the electronic absorption spectra. Electron-withdrawing groups, such as the bromine atom in this compound, can cause a shift in the absorption maxima. The electronegativity of the substituent can affect the energy levels of the molecular orbitals involved in the electronic transitions. mdpi.com For example, the substitution of benzene (B151609) rings with electron-deficient 1,2,5-thiadiazole (B1195012) fragments can lead to a hypsochromic (blue) shift in the absorption spectrum. researchgate.net

X-Ray Crystallography

The following table summarizes key crystallographic parameters that would be determined from an X-ray diffraction study of this compound.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-S, C-Br). |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Spectroscopic and Structural Analysis of this compound

Detailed structural information for the chemical compound this compound, including its crystal structure, molecular geometry, and intermolecular interactions, is not publicly available in surveyed scientific literature and crystallographic databases.

While general information regarding the compound's molecular formula (C₈H₅BrN₂S) and mass is accessible, specific experimental data from techniques such as single-crystal X-ray diffraction is not found in the reviewed sources. uni.lusigmaaldrich.com Such studies are essential for a definitive determination of the crystal system, space group, and precise bond lengths and angles of the molecule in the solid state.

Research on related compounds, such as other derivatives of thiadiazole or molecules containing a 4-bromophenyl group, has been published. For instance, the crystal structures of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine have been determined. cardiff.ac.ukscientific.net However, these are distinct molecules, and their structural parameters cannot be extrapolated to this compound due to differences in their atomic composition and arrangement.

Spectroscopic characterization data from methods like NMR and IR spectroscopy are mentioned for various related thiadiazole compounds, which helps in confirming their synthesized structures. nih.govmdpi.com Nevertheless, this information does not provide the detailed three-dimensional arrangement in a crystal lattice that is required for the analysis requested in the outline.

Without access to a published crystal structure for this compound, a detailed discussion of its molecular geometry and the specific intermolecular interactions and packing within its crystal lattice cannot be provided.

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenyl 1,2,3 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide a quantitative description of electron distribution, orbital energies, and electrostatic potential, which collectively govern the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 4-(4-Bromophenyl)-1,2,3-thiadiazole, DFT calculations, particularly using the B3LYP hybrid functional with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and elucidate its electronic structure. dergipark.org.trnih.govejournal.by These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional arrangement of the atoms. The optimized geometry reveals the planarity between the phenyl and thiadiazole rings, which influences the extent of electronic conjugation.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is typically localized over the electron-rich thiadiazole ring and parts of the bromophenyl group, while the LUMO is distributed across the entire aromatic system. The presence of the electron-withdrawing bromine atom is expected to lower both the HOMO and LUMO energy levels and influence the energy gap. researchgate.net This small energy gap suggests that the molecule is reactive and prone to electron transfer. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's behavior. ajchem-a.com

Table 1: Representative Global Reactivity Descriptors for this compound (Calculated using DFT)

| Parameter | Formula | Typical Value (eV) | Description |

| HOMO Energy (EHOMO) | - | -6.6 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (ELUMO) | - | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | 6.6 eV | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 2.1 eV | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.35 eV | Describes the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | 4.20 eV | A measure of the electrophilic character of a molecule. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack.

In this compound, the MEP surface would show the most negative potential (red) localized around the nitrogen atoms of the thiadiazole ring, identifying them as the primary sites for electrophilic interaction. ajchem-a.comresearchgate.net Conversely, the hydrogen atoms of the phenyl ring would exhibit a positive potential (blue). Interestingly, the bromine atom, despite its electronegativity, often presents a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making it a potential site for nucleophilic or specific halogen bonding interactions. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is crucial to its function and interactions. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl and thiadiazole rings. Conformational analysis, typically performed using DFT calculations, involves mapping the potential energy surface by systematically rotating this dihedral angle. nih.govnih.gov Such studies generally indicate a low energy barrier to rotation, with the most stable conformation being one where the two rings are nearly coplanar, maximizing π-system conjugation.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, solvent effects, and intermolecular interactions in a more realistic, dynamic environment than static quantum calculations. For related thiadiazole derivatives, MD simulations have been used to understand binding mechanisms with biological targets. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. DFT calculations can accurately predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. ejournal.byresearchgate.net

The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, characteristic peaks would include C-H stretching in the aromatic region, C=N and N=N stretching from the thiadiazole ring, and the C-Br stretching frequency.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. ejournal.by These predictions, when compared with experimental spectra, are invaluable for assigning the correct chemical structure. The predicted shifts for the aromatic protons and carbons would be influenced by the electronic effects of both the bromine atom and the thiadiazole heterocycle.

Table 2: Plausible Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) (GIAO/DFT) | Typical Experimental Shift (ppm) | Assignment |

| ¹H | 8.85 | 8.82 | H on Thiadiazole Ring (C5-H) |

| ¹H | 7.95 | 7.91 | Aromatic H (ortho to Thiadiazole) |

| ¹H | 7.70 | 7.68 | Aromatic H (ortho to Bromine) |

| ¹³C | 155.0 | 154.8 | C on Thiadiazole Ring (C4) |

| ¹³C | 132.5 | 132.3 | Aromatic C (ortho to Bromine) |

| ¹³C | 130.0 | 129.8 | Aromatic C (ipso- to Thiadiazole) |

| ¹³C | 128.5 | 128.2 | Aromatic C (ortho to Thiadiazole) |

| ¹³C | 125.0 | 124.7 | Aromatic C (ipso- to Bromine) |

| ¹³C | 120.0 | 119.8 | C on Thiadiazole Ring (C5) |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in mapping out reaction pathways and identifying transient species like transition states and intermediates. The 1,2,3-thiadiazole (B1210528) ring is known to undergo specific chemical transformations, most notably the Hurd-Mori reaction for its synthesis and base-induced ring-cleavage. researchgate.netresearchgate.net

In the Hurd-Mori synthesis, N-tosylhydrazones react with a sulfur source to form the 1,2,3-thiadiazole ring. mdpi.com A key reaction of 4-substituted-1,2,3-thiadiazoles that are unsubstituted at the 5-position is their reaction with a strong base (e.g., n-butyllithium). This process leads to the cleavage of the heterocyclic ring, with the evolution of nitrogen gas, to form a highly reactive alkynethiolate intermediate. researchgate.net This intermediate can then be trapped by various electrophiles.

Theoretical studies can model this entire reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. Transition state analysis would elucidate the structure of the high-energy species that connects the reactant to the ring-opened intermediate, providing critical information about the reaction kinetics and mechanism.

Derivatives and Analogs of 4 4 Bromophenyl 1,2,3 Thiadiazole

Synthesis and Characterization of Novel Thiadiazole Derivatives

The synthesis of novel derivatives based on the 4-(4-Bromophenyl)-1,2,3-thiadiazole scaffold is a key strategy for developing new chemical entities with potential therapeutic applications. Modifications are strategically introduced at various positions to explore the chemical space and optimize biological activity.

Modifications at the Phenyl Ring

The phenyl ring of the this compound molecule serves as a common site for chemical modification to tune the compound's electronic and steric properties. A variety of substituents have been introduced to this ring to investigate their effects on biological activity.

For instance, research into antiviral agents has explored the impact of different halogen substitutions on the phenyl ring. Studies have shown that replacing the single bromo group with other patterns, such as 2,4-dibromo or 2,4-dichloro substituents, can significantly influence the compound's antiviral potential. mdpi.com Similarly, the synthesis of triazolo-thiadiazole hybrids has involved the use of phenyl rings with alternative halogenation patterns, including 3-bromophenyl and 3-chlorophenyl precursors, to generate a range of analogs for biological screening. nih.gov

Table 1: Examples of Phenyl Ring Modifications on Thiadiazole Scaffolds and Their Context

| Original Moiety | Modified Phenyl Ring | Research Context |

|---|---|---|

| 4-Bromophenyl | 2,4-Dibromophenyl | Antiviral Activity Studies mdpi.com |

| 4-Bromophenyl | 2,4-Dichlorophenyl | Antiviral Activity Studies mdpi.com |

| Phenyl | 3-Bromophenyl | Synthesis of Triazolo-Thiadiazole Hybrids nih.gov |

| Phenyl | 3-Chlorophenyl | Synthesis of Triazolo-Thiadiazole Hybrids nih.gov |

| Phenyl | 4-Nitrophenyl | Synthesis of Triazolo-Thiadiazole Hybrids nih.gov |

Derivatization at the Thiadiazole Ring

Direct derivatization of the 1,2,3-thiadiazole (B1210528) ring is less common than modifications to its substituents. However, the synthesis of various substituted 1,2,3-thiadiazoles is a well-established method for functionalizing the core heterocyclic system. One synthetic route involves the reaction of chlorinated ketones with tosylhydrazine, which then cyclizes with a sulfur-donating reagent to yield disubstituted 1,2,3-thiadiazoles. mdpi.com

Furthermore, the broader class of thiadiazoles, including the 1,3,4- and 1,2,4-isomers, offers more accessible routes for derivatization. For example, 5-chloro-3-phenyl-1,2,4-thiadiazole can be prepared and subsequently reacted with various nitrogen, sulfur, and oxygen-based nucleophiles to generate a diverse range of derivatives. nih.gov In the case of 1,3,4-thiadiazoles, derivatives can be synthesized from thiosemicarbazide precursors, leading to compounds with amino groups on the thiadiazole ring that can be further modified. scispace.comnih.gov

Synthesis of Thiadiazole-Containing Hybrid Molecules

Molecular hybridization, which involves combining the thiadiazole scaffold with other pharmacologically active heterocyclic rings, is a prominent strategy for creating novel compounds with enhanced or synergistic bioactivities. This approach has led to the development of a wide array of hybrid molecules.

Researchers have successfully synthesized hybrids incorporating the thiadiazole moiety with other heterocycles such as:

Thiazole and Pyrazoline: Thiazole-based hybrids containing a pyrazoline linker have been synthesized and evaluated for their antimicrobial properties. nih.govacs.org

Triazole: Fused heterocyclic systems like triazolo-thiadiazoles have been synthesized by reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with various acids, yielding compounds screened for activities such as heparanase inhibition. nih.gov

Thieno[2,3-d]pyrimidine: Novel molecules have been created by linking a 1,3,4-thiadiazole (B1197879) ring to a thieno[2,3-d]pyrimidine core via a thioether bridge, a process involving nucleophilic substitution. researchgate.net

Oxadiazole: Hybrid compounds combining 1,3,4-oxadiazole and thiazolidinedione moieties have been developed, demonstrating the versatility of combining different five-membered heterocycles. rsc.org

These synthetic efforts highlight the modular nature of thiadiazole chemistry, allowing for the construction of complex molecules with tailored properties.

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogs influences their biological activity. These studies guide the rational design of more potent and selective compounds.

Key findings from SAR studies on thiadiazole derivatives include:

Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical determinants of activity. In a series of antiviral 1,2,3-thiadiazole derivatives, a clear SAR was established, with the antiviral strength decreasing in the order of 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂ substitutions on the phenyl ring. mdpi.com For some thiazole derivatives, the presence of electron-withdrawing groups on the phenyl nucleus was found to enhance antibacterial activity. nih.gov

Impact of Hybridization: The combination of the thiadiazole ring with other heterocyclic moieties significantly impacts biological outcomes. In a series of anticancer agents, hybrid molecules of 1,3,4-thiadiazole and naphthalene demonstrated potent growth-inhibitory potential against liver cancer cells. doaj.org SAR studies of pyrazoline-containing thiazole hybrids revealed that specific substitutions, such as a thiophene moiety, led to promising antibacterial and antifungal activity. mdpi.com

Role of the Thiadiazole Isomer: The isomeric form of the thiadiazole ring (e.g., 1,2,3- vs. 1,3,4-) is a fundamental aspect of its SAR, as different isomers present distinct electronic and steric profiles for interaction with biological targets. mdpi.comisres.org

Table 2: Summary of Structure-Activity Relationship Findings for Thiadiazole Analogs

| Structural Modification | Biological Activity Affected | Key Finding |

|---|---|---|

| Halogen substitution on the phenyl ring | Antiviral | Potency decreased in the order: 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂. mdpi.com |

| Electron-withdrawing groups on the phenyl ring | Antibacterial | Generally enhanced activity in certain thiazole series. nih.gov |

| Hybridization with a pyrazoline-thiophene moiety | Antimicrobial | Showed promising results against various bacteria and fungi. mdpi.com |

Libraries of Thiadiazole-Based Compounds for Screening Applications

The development of compound libraries based on the thiadiazole scaffold is a powerful tool in drug discovery for identifying new lead compounds. These libraries, containing a large number of structurally related analogs, are used in high-throughput screening (HTS) campaigns to test for activity against various biological targets.

Both virtual and experimental screening approaches are employed:

In Silico Screening: Computational methods are used to screen large virtual libraries of thiadiazole derivatives against specific protein targets. This allows for the rapid identification of potential hits with favorable binding affinities before committing to chemical synthesis. mdpi.comnih.gov For example, libraries of 1,3,4-thiadiazole derivatives have been screened virtually to identify potential inhibitors for targets like the estrogen receptor for breast cancer and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.combiointerfaceresearch.com

Combinatorial Synthesis: Synthetic methodologies, including flow chemistry, have been developed to efficiently generate libraries of thiadiazole derivatives. nih.gov These methods allow for the rapid creation of a diverse set of compounds by systematically varying the substituents on the thiadiazole core.

Biological Screening: The synthesized libraries are then screened against a wide range of biological targets. Thiadiazole-based libraries have been evaluated for numerous therapeutic areas, including cancer, infectious diseases, and inflammation. isres.orgnih.gov

The mesoionic nature and favorable liposolubility imparted by the thiadiazole ring make these compounds attractive candidates for inclusion in screening libraries, as they are more likely to cross cellular membranes and interact with intracellular targets. nih.gov

Future Directions and Emerging Research Avenues for 4 4 Bromophenyl 1,2,3 Thiadiazole

The 4-(4-bromophenyl)-1,2,3-thiadiazole scaffold, while a subject of interest, represents a gateway to numerous unexplored scientific territories. The future of research concerning this compound and its derivatives is poised at the intersection of advanced computational methods, nanotechnology, sustainable chemistry, novel pharmacology, and materials science. These emerging avenues promise to unlock the full potential of this versatile heterocyclic structure.

Q & A

Q. What are the standard synthetic routes for 4-(4-Bromophenyl)-1,2,3-thiadiazole?

The compound is typically synthesized via cyclocondensation reactions. For example, a reflux method involves reacting substituted benzaldehydes with aminotriazoles in ethanol under acidic conditions (glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Derivatives like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide are synthesized by coupling 4-(4-bromophenyl)thiazol-2-amine with chloroacetyl chloride, characterized via NMR (¹H, ¹³C), IR, and mass spectrometry .

Q. What spectroscopic techniques are used for structural validation?

Key techniques include:

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.07–7.44 ppm) and heterocyclic carbons (e.g., thiazole C–H at δ 7.05 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1633 cm⁻¹, C–Br at 647 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in isostructural analogs) .

Advanced Synthesis and Optimization

Q. How can synthetic yields be improved for derivatives with bioactivity?

Optimization strategies include:

Q. How do substituents on the thiadiazole ring influence reactivity?

Electron-withdrawing groups (e.g., bromophenyl) stabilize the thiadiazole core, enabling regioselective functionalization. Comparative studies of chloro vs. bromo derivatives reveal steric and electronic effects on intermolecular interactions, critical for therapeutic applications .

Biological Activity Evaluation

Q. What in vitro assays are used to assess antimicrobial activity?

Q. How is anticancer potential evaluated?

- Antiproliferative assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values .

- Toxicity profiling : Daphnia magna lethality tests assess ecotoxicological risks .

Computational and Mechanistic Studies

Q. What computational methods predict binding interactions?

Q. How is ADME modeling applied in drug discovery?

ADME (Absorption, Distribution, Metabolism, Excretion) models predict pharmacokinetic properties (e.g., LogP, bioavailability) to filter compounds with poor drug-likeness .

Data Interpretation and Contradictions

Q. How to resolve discrepancies in biological activity across studies?

Q. Why do isostructural analogs show varying bioactivity?

Differences in halogen substituents (Cl vs. Br) alter electronic profiles and binding affinities. For example, bromophenyl derivatives exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .

Advanced Structural and Mechanistic Insights

Q. How do intermolecular interactions influence therapeutic potential?

Hirshfeld surface analysis of crystal structures identifies key interactions (e.g., C–H···S, Br···π) that stabilize ligand-receptor complexes, guiding rational drug design .

Q. What mechanistic insights explain thiadiazole bioactivity?

Thiadiazoles inhibit enzymes (e.g., cytochrome P450) via sulfur-nitrogen coordination to metal centers or disrupt nucleic acid synthesis by intercalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。